molecular formula C8H9F3N2 B12980463 (S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine

(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine

Cat. No.: B12980463
M. Wt: 190.17 g/mol
InChI Key: DZABNZUEIBEAIW-YFKPBYRVSA-N
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Description

(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(Trifluoromethyl)pyridine and (S)-1-phenylethylamine.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C) or a chiral ligand.

    Reaction Steps: The key steps include the formation of an intermediate imine, followed by reduction to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to accommodate higher volumes of reactants.

    Optimized Catalysts: Employing optimized catalysts to enhance reaction efficiency and yield.

    Purification Techniques: Implementing advanced purification techniques, such as chromatography or crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound or its intermediates.

    Substitution: The trifluoromethyl group or the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May yield oxides or hydroxylated derivatives.

    Reduction: May produce reduced amines or other reduced forms.

    Substitution: Can result in new substituted derivatives with different functional groups.

Scientific Research Applications

(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.

    Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These interactions may include:

    Molecular Targets: Binding to enzymes, receptors, or other biomolecules.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.

    3-(Trifluoromethyl)pyridine: A related compound lacking the amine group.

    1-(3-(Trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with a phenyl ring instead of a pyridine ring.

Uniqueness

(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both the trifluoromethyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

(1S)-1-[3-(trifluoromethyl)pyridin-4-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-4-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1

InChI Key

DZABNZUEIBEAIW-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1)C(F)(F)F)N

Canonical SMILES

CC(C1=C(C=NC=C1)C(F)(F)F)N

Origin of Product

United States

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